molecular formula C30H25ClN4OS B11981797 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11981797
M. Wt: 525.1 g/mol
InChI Key: IMGUMMYOJQCYLU-QNKGDIEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:

The uniqueness of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H25ClN4OS

Molecular Weight

525.1 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C30H25ClN4OS/c1-21(22-15-17-24(18-16-22)23-9-3-2-4-10-23)33-34-29(36)20-37-30-32-27-13-7-8-14-28(27)35(30)19-25-11-5-6-12-26(25)31/h2-18H,19-20H2,1H3,(H,34,36)/b33-21+

InChI Key

IMGUMMYOJQCYLU-QNKGDIEWSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.